trans-Hydroxy Glimepiride
CAS No.: 600177-94-4
Cat. No.: VC0192886
Molecular Formula: C24H34N4O6S
Molecular Weight: 506.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 600177-94-4 |
---|---|
Molecular Formula | C24H34N4O6S |
Molecular Weight | 506.6 g/mol |
IUPAC Name | 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide |
Standard InChI | InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) |
Standard InChI Key | YUNQMQLWOOVHKI-UHFFFAOYSA-N |
SMILES | CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
Canonical SMILES | CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
Appearance | White Solid |
Melting Point | 194-196°C |
Introduction
Chemical Identity and Structure
Trans-Hydroxy Glimepiride is classified as a sulfonamide compound with the molecular formula C₂₄H₃₄N₄O₆S and a molecular weight of 506.6 g/mol . This metabolite is formed through the hydroxylation of the parent compound glimepiride, specifically at the cyclohexyl ring position. The full IUPAC name is 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide .
Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Numbers | 127554-89-6, 600177-94-4 |
PubChem CID | 130939 |
InChIKey | YUNQMQLWOOVHKI-UHFFFAOYSA-N |
ChEBI ID | CHEBI:180533 |
ChEMBL ID | CHEMBL5493441 |
UNII | WVY9QXS57P |
DSSTox Substance ID | DTXSID20155602 |
These chemical identifiers facilitate accurate referencing and cross-database identification of trans-Hydroxy Glimepiride in scientific and regulatory contexts .
Structural Characteristics
Trans-Hydroxy Glimepiride maintains the core sulfonylurea structure of its parent compound glimepiride, with the distinguishing feature being the hydroxymethyl group on the cyclohexyl ring. This hydroxylation results from phase I metabolism and represents a key structural modification that affects the compound's pharmacological properties and elimination pathway .
Metabolic Pathway and Formation
Relationship to Glimepiride
Trans-Hydroxy Glimepiride (also designated as M1) is the primary metabolite formed during the hepatic metabolism of glimepiride. This metabolic transformation represents a crucial step in the elimination pathway of the parent drug .
Enzymatic Conversion
The formation of trans-Hydroxy Glimepiride occurs primarily through the action of the cytochrome P450 enzyme CYP2C9. This enzymatic hydroxylation represents a key phase I metabolic reaction and is an important consideration when evaluating potential drug interactions with glimepiride .
Metabolic Sequence
Research indicates that trans-Hydroxy Glimepiride (M1) undergoes further oxidation to form the carboxyl derivative (M2), which is considered pharmacologically inactive. This sequential metabolism illustrates the complete biotransformation pathway of glimepiride in humans .
Metabolic Step | Enzyme | Resulting Metabolite | Activity Status |
---|---|---|---|
Initial hydroxylation | CYP2C9 | Trans-Hydroxy Glimepiride (M1) | Active |
Secondary oxidation | Multiple enzymes | Carboxyl derivative (M2) | Inactive |
Pharmacokinetic Properties
Analytical Detection Methods
In pharmacokinetic studies, trans-Hydroxy Glimepiride is typically measured using validated liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods. Sample preparation involves careful processing of plasma samples with 5% formic acid, followed by specific extraction procedures to ensure accurate quantification .
Clinical Significance
Drug Interaction Considerations
Since trans-Hydroxy Glimepiride is formed via CYP2C9, medications that inhibit or induce this enzyme may affect the metabolite's formation and potentially alter the clinical effectiveness of glimepiride therapy. For example, fluconazole, a known CYP2C9 inhibitor, can increase plasma concentrations of glimepiride by interfering with its metabolism to trans-Hydroxy Glimepiride .
Research Applications and Methods
Bioanalytical Techniques
Research involving trans-Hydroxy Glimepiride employs sophisticated bioanalytical methods:
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Sample preparation using deuterated internal standards (IS) such as trans-hydroxy glimepiride-d5
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Sample mixing with IS solution, followed by centrifugation in precooled conditions (4°C)
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Supernatant processing and injection into LC–MS/MS systems
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Analysis using HPLC (commonly Shimadzu Prominence) with specialized columns (e.g., Thermo Fisher Scientific Hypersil Gold column)
Pharmacokinetic Assessment Parameters
When studying trans-Hydroxy Glimepiride, researchers typically examine several key pharmacokinetic parameters:
Parameter | Description | Calculation Method |
---|---|---|
Cmax | Maximum plasma concentration | Directly determined from observed values |
tmax | Time to reach maximum concentration | Directly observed |
λz | Terminal elimination rate constant | Linear regression of log-linear decline |
AUClast | Area under the curve to last measurable concentration | Trapezoidal method |
AUCinf | Total area under the curve | AUClast + Clast/λz |
t1/2β | Elimination half-life | ln(2)/λz |
Drug Interaction Studies
Gemigliptin Co-administration
Research examining the potential pharmacokinetic interactions between glimepiride and gemigliptin (a dipeptidyl peptidase-4 inhibitor) provided valuable insights into trans-Hydroxy Glimepiride formation. In a randomized, open-label, crossover study conducted on healthy Korean male volunteers, researchers evaluated the pharmacokinetics when these medications were administered together .
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